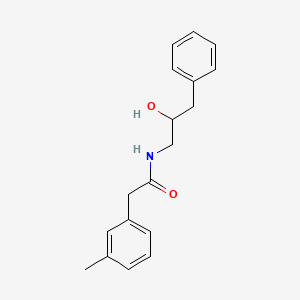

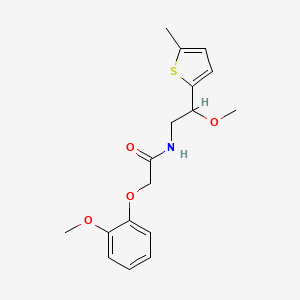

N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, also known as HPPMTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. HPPMTA is a derivative of acetaminophen, a common pain reliever, and has been shown to have a range of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Chemoselective Synthesis and Applications

Chemoselective Acetylation of Aminophenol

A study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlights the potential for synthesizing related compounds. This process, optimized for efficiency and selectivity, could be applied to the synthesis of N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, showcasing its relevance in producing intermediates for pharmaceuticals, particularly antimalarial drugs (Magadum & Yadav, 2018).

Biological Evaluation and Mechanistic Insights

Anti-inflammatory and Antioxidant Activities

Research on N-(2-hydroxy phenyl) acetamide demonstrated its anti-inflammatory and antioxidant activities in models of adjuvant-induced arthritis, suggesting potential therapeutic applications of related compounds in managing inflammatory conditions and oxidative stress (Jawed et al., 2010).

Mechanisms of Drug Metabolism

A study on the conversion of acetaminophen to bioactive metabolites in the nervous system underscores the significance of understanding the metabolic pathways of pharmaceutical compounds. Insights from such studies can inform the development and optimization of related compounds for therapeutic use, highlighting the metabolic and mechanistic aspects relevant to N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide (Högestätt et al., 2005).

Photocatalytic Degradation and Environmental Impact

Photocatalytic Degradation of Pharmaceuticals

The degradation of acetaminophen, a compound structurally related to N-(2-hydroxy-3-phenylpropyl)-2-(m-tolyl)acetamide, using TiO2 nanoparticles under UV light, provides insights into environmental remediation techniques. Such studies emphasize the importance of assessing and mitigating the environmental impact of pharmaceutical compounds, suggesting potential research applications for related chemicals in environmental science (Jallouli et al., 2017).

properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14-6-5-9-16(10-14)12-18(21)19-13-17(20)11-15-7-3-2-4-8-15/h2-10,17,20H,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJUYULONJBCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)

![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)

![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)

![Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)

![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)

![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)